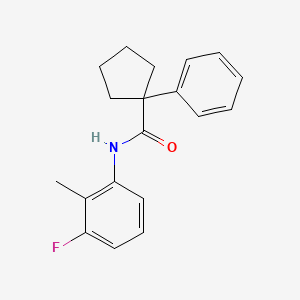
N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C19H20FNO and its molecular weight is 297.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide, with the chemical formula C19H20FNO and a molecular weight of 297.37 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring attached to a carboxamide group and a fluorinated phenyl moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
- Anticancer Activity : Initial research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. It potentially interacts with key proteins involved in tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, suggesting that the compound could serve as a lead for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro experiments were performed on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound inhibited cell proliferation by inducing apoptosis, which was confirmed through flow cytometry analysis. Further studies are warranted to elucidate the specific pathways involved.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and cyclopentane moieties can significantly impact biological activity. For instance:
- Fluorine Substitution : The position and number of fluorine atoms on the phenyl ring can enhance binding affinity to target proteins.
- Cyclopentane Modifications : Alterations in the cyclopentane structure may affect the steric properties, thereby influencing biological interactions.
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-16(20)10-7-11-17(14)21-18(22)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAXSMBNRZTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













